molecular formula C20H23N5O3 B2624230 (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034318-60-8

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2624230
CAS No.: 2034318-60-8
M. Wt: 381.436
InChI Key: DYLXLAWVFMFCOL-UHFFFAOYSA-N
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Description

The compound “(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” is a complex organic molecule that features a combination of pyrazine, pyrrolidine, and indole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” likely involves multiple steps, including the formation of the pyrazine, pyrrolidine, and indole rings, followed by their coupling. Typical reaction conditions might include:

    Formation of pyrazine ring: This could involve the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Formation of pyrrolidine ring: This might be achieved through cyclization reactions involving amines and carbonyl compounds.

    Formation of indole ring: This could involve Fischer indole synthesis or other cyclization methods.

    Coupling reactions: The final step would involve coupling the different moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring might be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety could be reduced to an alcohol.

    Substitution: The dimethylamino group on the pyrazine ring could be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ under acidic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated indole derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

The compound might be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It could be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with biological targets. This might involve binding to specific enzymes or receptors, altering their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone: Similar compounds might include other pyrazine, pyrrolidine, and indole derivatives.

    Comparison: The uniqueness of the compound could be highlighted by its specific substitution pattern and the combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-24(2)18-10-21-11-19(23-18)28-15-6-7-25(12-15)20(26)17-8-13-4-5-14(27-3)9-16(13)22-17/h4-5,8-11,15,22H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLXLAWVFMFCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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